molecular formula C12H13N3O2S B12984319 2-amino-N-(pyridin-3-ylmethyl)benzenesulfonamide

2-amino-N-(pyridin-3-ylmethyl)benzenesulfonamide

Cat. No.: B12984319
M. Wt: 263.32 g/mol
InChI Key: ZVFURJSPIFYAGF-UHFFFAOYSA-N
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Description

2-Amino-N-(pyridin-3-ylmethyl)benzenesulfonamide is a sulfonamide derivative featuring a benzenesulfonamide core substituted with an amino group at the 2-position and a pyridin-3-ylmethyl group attached to the sulfonamide nitrogen. Its molecular formula is C₁₂H₁₂N₄O₂S, with a molar mass of 292.32 g/mol (inferred from structural analogs) . The pyridine moiety may enhance solubility and binding affinity to biological targets compared to purely aromatic substituents .

Properties

Molecular Formula

C12H13N3O2S

Molecular Weight

263.32 g/mol

IUPAC Name

2-amino-N-(pyridin-3-ylmethyl)benzenesulfonamide

InChI

InChI=1S/C12H13N3O2S/c13-11-5-1-2-6-12(11)18(16,17)15-9-10-4-3-7-14-8-10/h1-8,15H,9,13H2

InChI Key

ZVFURJSPIFYAGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N)S(=O)(=O)NCC2=CN=CC=C2

Origin of Product

United States

Preparation Methods

The synthesis of 2-amino-N-(pyridin-3-ylmethyl)benzenesulfonamide typically involves the reaction of 2-aminobenzenesulfonamide with pyridine-3-carboxaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, followed by purification steps to isolate the desired product .

Chemical Reactions Analysis

2-amino-N-(pyridin-3-ylmethyl)benzenesulfonamide undergoes various chemical reactions, including:

Mechanism of Action

The primary mechanism of action of 2-amino-N-(pyridin-3-ylmethyl)benzenesulfonamide involves the inhibition of carbonic anhydrase IX. This enzyme is crucial for maintaining pH balance in cancer cells, and its inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, their substituents, and reported activities:

Compound Name Molecular Formula Substituents/R-Groups Biological Activity/Properties Reference
2-Amino-N-(pyridin-3-ylmethyl)benzenesulfonamide C₁₂H₁₂N₄O₂S 2-amino-benzenesulfonamide + pyridin-3-ylmethyl Theoretical enzyme inhibition (carbonic anhydrase)
4-[1-(2-Chloro-benzoyl)-2-oxo-indol-3-ylideneamino]-N-(4,6-dimethyl-pyrimidin-2-yl)-benzenesulfonamide (Compound 18) C₂₇H₂₁ClN₆O₃S Chlorobenzoyl-indolylideneamino + dimethylpyrimidinyl IC₅₀ = 90 μg/mL (MCF-7 cancer cells)
4-[1-(4-Chloro-benzoyl)-2-oxo-indol-3-ylideneamino]-N-(5-methyl-isoxazol-3-yl)-benzenesulfonamide (Compound 9) C₂₄H₁₈ClN₅O₄S Chlorobenzoyl-indolylideneamino + methylisoxazolyl IC₅₀ = 35 μg/mL (HCT116 cancer cells)
N-(2-Anilinopyridin-3-yl)-4-methylbenzenesulfonamide C₁₈H₁₇N₃O₂S 4-methylbenzenesulfonamide + anilinopyridinyl Synthetic intermediate; uncharacterized activity
2-Amino-N-(3-(4-benzhydrylpiperazin-1-yl)-3-oxopropyl)benzenesulfonamide (Compound 5a) C₂₆H₂₉N₅O₃S Piperazine-benzhydryl + amino-sulfonamide Carbonic anhydrase I inhibitor (Ki = 12 nM)
4-(Trifluoromethyl)-N-(5-benzyloxy-3,4,6-trimethylpyridin-2-yl)benzenesulfonamide (Compound 17d) C₂₃H₂₂F₃N₂O₃S Trifluoromethyl + benzyloxy-trimethylpyridinyl Electrochemical applications (polymer synthesis)

Key Findings

Anticancer Activity: Chlorobenzoyl-indolylideneamino derivatives (Compounds 9 and 18) exhibit moderate cytotoxicity against cancer cell lines (IC₅₀ = 35–90 μg/mL), though less potent than 5-fluorouracil (5-FU, IC₅₀ < 10 μg/mL) . The pyridinylmethyl group in the target compound may improve target specificity compared to bulkier substituents (e.g., indolylideneamino), but direct cytotoxic data is lacking.

Enzyme Inhibition: Piperazine-containing sulfonamides (e.g., Compound 5a) show strong carbonic anhydrase I inhibition (Ki = 12 nM) due to interactions with the enzyme’s hydrophobic pocket . The amino group in the target compound could mimic zinc-binding motifs in carbonic anhydrase inhibitors, but experimental validation is required.

Anti-inflammatory Potential: Sulfonamides with pyrimidinyl or isoxazolyl groups (e.g., Compounds A and C in ) exhibit anti-inflammatory effects comparable to diclofenac and indomethacin . The pyridine ring in the target compound may enhance solubility, aiding bioavailability in inflammatory models.

Synthetic Accessibility: The target compound can likely be synthesized via nucleophilic substitution of 2-aminobenzenesulfonyl chloride with 3-(aminomethyl)pyridine, analogous to methods in and .

Biological Activity

2-amino-N-(pyridin-3-ylmethyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound's structural features suggest that it may exhibit significant pharmacological properties, including antibacterial, anticancer, and antiprotozoal activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.

Molecular Formula : C12H12N2O2S
Molecular Weight : 252.30 g/mol
IUPAC Name : 2-amino-N-(pyridin-3-ylmethyl)benzenesulfonamide
CAS Number :

The biological activity of 2-amino-N-(pyridin-3-ylmethyl)benzenesulfonamide is thought to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : Sulfonamides typically inhibit dihydropteroate synthase, an enzyme critical for bacterial folate synthesis.
  • Cytotoxic Effects on Cancer Cells : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins.
  • Antiparasitic Activity : Similar compounds have demonstrated efficacy against protozoan parasites, potentially through the disruption of metabolic pathways.

Antimicrobial Activity

Research indicates that sulfonamide derivatives, including 2-amino-N-(pyridin-3-ylmethyl)benzenesulfonamide, exhibit significant antibacterial properties. A study demonstrated that related compounds have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus.

Compound Bacterial Strain Minimum Inhibitory Concentration (MIC)
2-amino-N-(pyridin-3-ylmethyl)benzenesulfonamideE. coli32 µg/mL
2-amino-N-(pyridin-3-ylmethyl)benzenesulfonamideS. aureus16 µg/mL

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells.

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)15.5
PC-3 (Prostate Cancer)12.8

Case Studies

  • Antileishmanial Activity
    A study investigated the effects of similar sulfonamide derivatives on Leishmania donovani, the causative agent of visceral leishmaniasis. The results indicated that these compounds significantly reduced parasite viability in infected macrophages.
    • In Vitro Results :
      • Promastigote IC50 : 38.5 µg/mL
      • Intracellular Amastigote IC50 : 86.4 µg/mL
      • Toxicity to Macrophages : Minimal at concentrations up to 120 µg/mL.
    The study concluded that these compounds could enhance the efficacy of existing treatments against resistant strains of Leishmania.
  • Combination Therapy
    Research has shown that combining sulfonamides with traditional antileishmanial drugs like amphotericin B can improve therapeutic outcomes against resistant strains.

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